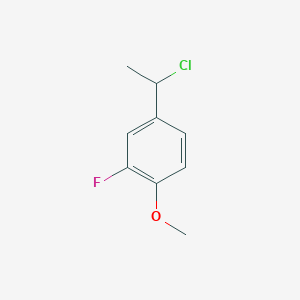
4-(1-Chloroethyl)-2-fluoro-1-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-Chloroethyl)-2-fluoro-1-methoxybenzene is an organic compound that belongs to the class of aromatic compounds known as benzene derivatives. This compound is characterized by the presence of a benzene ring substituted with a 1-chloroethyl group, a fluorine atom, and a methoxy group. The unique combination of these substituents imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Chloroethyl)-2-fluoro-1-methoxybenzene typically involves the introduction of the substituents onto the benzene ring through a series of chemical reactions. One common method is the Friedel-Crafts alkylation, where the benzene ring is alkylated with 1-chloroethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The fluorine and methoxy groups can be introduced through nucleophilic substitution reactions using appropriate reagents like fluorine gas and methanol, respectively.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that optimize yield and purity. These processes often utilize continuous flow reactors and advanced separation techniques to ensure efficient production. The choice of solvents, catalysts, and reaction conditions is critical to achieving high efficiency and minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
4-(1-Chloroethyl)-2-fluoro-1-methoxybenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration and sulfonation, to introduce additional functional groups.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form alkanes.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Electrophilic Substitution: Nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Major Products
Alcohols: Formed through nucleophilic substitution of the chlorine atom.
Nitro and Sulfonic Acid Derivatives: Formed through electrophilic substitution reactions.
Ketones and Alkanes: Formed through oxidation and reduction reactions, respectively.
Aplicaciones Científicas De Investigación
4-(1-Chloroethyl)-2-fluoro-1-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(1-Chloroethyl)-2-fluoro-1-methoxybenzene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules. The presence of the fluorine and methoxy groups can influence the compound’s reactivity and binding affinity, contributing to its overall biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(1-Chloroethyl)-4-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of a methoxy group.
4-Chloro-2-fluoro-1-methoxybenzene: Lacks the 1-chloroethyl group.
4-(1-Chloroethyl)-2-methoxybenzene: Lacks the fluorine atom.
Uniqueness
4-(1-Chloroethyl)-2-fluoro-1-methoxybenzene is unique due to the specific combination of substituents on the benzene ring. The presence of the 1-chloroethyl group, fluorine atom, and methoxy group imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H10ClFO |
|---|---|
Peso molecular |
188.62 g/mol |
Nombre IUPAC |
4-(1-chloroethyl)-2-fluoro-1-methoxybenzene |
InChI |
InChI=1S/C9H10ClFO/c1-6(10)7-3-4-9(12-2)8(11)5-7/h3-6H,1-2H3 |
Clave InChI |
ABXKXHCFINQPTL-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC(=C(C=C1)OC)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



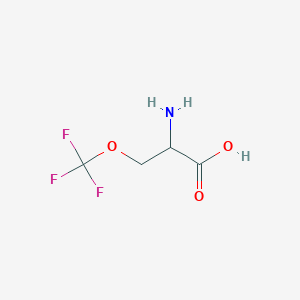
![11-(4-bromophenyl)spiro[2,6-dithia-4,11-diazatricyclo[7.3.0.03,7]dodec-3(7)-ene-8,1'-cyclopentane]-5,10,12-trione](/img/structure/B12115811.png)
amine](/img/structure/B12115813.png)
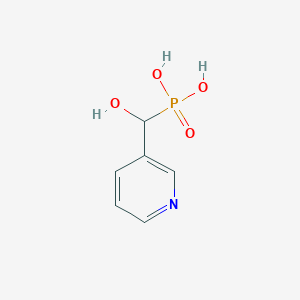
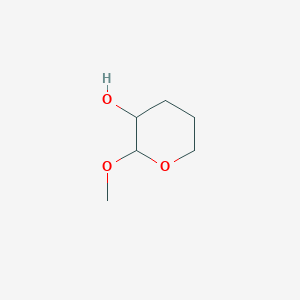
![[1-(4-Chlorophenyl)-2-(pyrrolidin-1-yl)ethyl]amine](/img/structure/B12115834.png)
![4-(2,4-dichlorophenoxy)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide](/img/structure/B12115840.png)
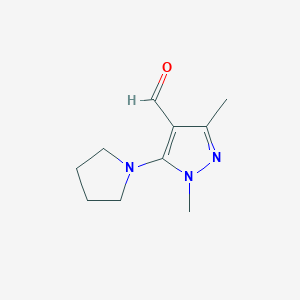
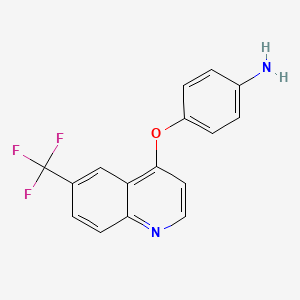
![N-[4-(diethylamino)benzyl]-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxybenzamide](/img/structure/B12115873.png)

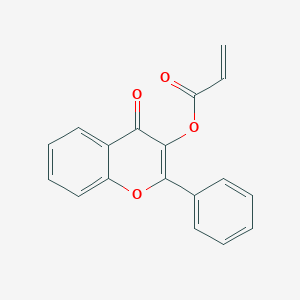
![3-Methyl-3-[(phenylsulfonyl)amino]thiolane-1,1-dione](/img/structure/B12115909.png)
